

Application Notes & Protocols for the Quantification of 1-Nitrosohexadecane

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Compound of Interest

Compound Name: Hexadecane, 1-nitroso-

Cat. No.: B15406090

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Introduction

1-Nitrosohexadecane is a long-chain N-nitroso compound. The quantification of N-nitroso compounds is of significant interest in various fields, including pharmaceutical sciences and food safety, due to their potential biological activities. This document provides detailed analytical methods for the quantitative determination of 1-nitrosohexadecane in biological and pharmaceutical matrices. The protocols described are based on established methods for other N-nitroso compounds and have been adapted for the specific properties of 1-nitrosohexadecane.

General Workflow for Analysis

The overall workflow for the quantification of 1-nitrosohexadecane involves sample preparation, analytical separation and detection, and data analysis.



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Caption: General experimental workflow for the quantification of 1-nitrosohexadecane.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of 1-nitrosohexadecane due to its expected volatility.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load 1 mL of the sample (e.g., plasma, reconstituted drug product) onto the conditioned cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of 40% methanol in water to remove less polar interferences.
- Elution: Elute the 1-nitrosohexadecane from the cartridge using 5 mL of dichloromethane.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 µL of isoctane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5975 or equivalent.
- Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of 1-nitrosohexadecane (parent ion and major fragments).

Data Presentation

Table 1: GC-MS Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Accuracy (% Recovery)	92 - 108%
Precision (%RSD)	< 10%

II. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is an alternative for the quantification of 1-nitrosohexadecane, particularly if the compound exhibits sufficient UV absorbance.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)
 - To 1 mL of sample, add 5 mL of dichloromethane in a glass tube.

- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (bottom) layer to a new tube.
- Repeat the extraction step with an additional 5 mL of dichloromethane.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent.
- Detector: UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with 85% acetonitrile in water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 230 nm (based on the typical absorbance of the N-nitroso group).
- Injection Volume: 20 μ L.

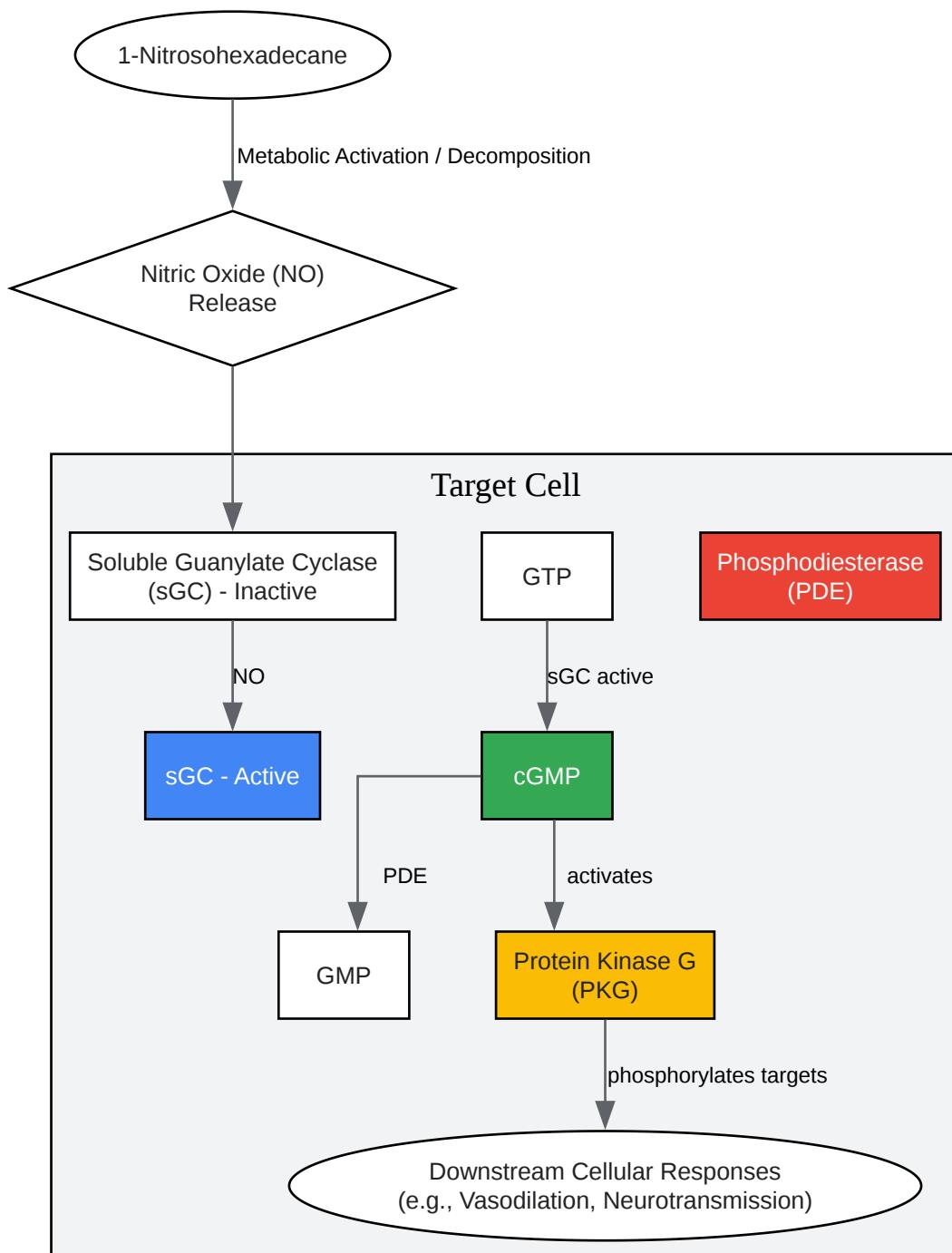
Data Presentation

Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity Range	5 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	2.0 ng/mL
Limit of Quantification (LOQ)	5.0 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (%RSD)	< 8%

Hypothetical Signaling Pathway

While the specific signaling pathways of 1-nitrosohexadecane are not well-defined, N-nitroso compounds are often associated with the nitric oxide (NO) signaling pathway due to their ability to release NO under certain conditions. The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream effects.



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Caption: Hypothetical signaling pathway of 1-nitrosohexadecane via nitric oxide release.

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